molecular formula C10H17FN4O2 B2840447 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide CAS No. 2101197-02-6

4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

货号 B2840447
CAS 编号: 2101197-02-6
分子量: 244.27
InChI 键: DYPLBYNZBCHPTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been approved by the United States Food and Drug Administration (FDA) for the treatment of non-small cell lung cancer (NSCLC). In

作用机制

4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide irreversibly binds to the EGFR kinase domain, which inhibits the autophosphorylation of the receptor and downstream signaling pathways. 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has a higher affinity for the T790M mutant EGFR compared to wild-type and other mutant EGFRs, which allows it to selectively target cancer cells that express the T790M mutation.
Biochemical and Physiological Effects
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the proliferation, migration, and invasion of NSCLC cells that express the T790M mutation. 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide also induces apoptosis and cell cycle arrest in these cells. In addition, 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of NSCLC tumors that express the T790M mutation in preclinical models.

实验室实验的优点和局限性

One advantage of using 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its high potency and selectivity for the T790M mutant EGFR. This allows researchers to selectively target cancer cells that express this mutation. However, one limitation of using 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its irreversibility, which makes it difficult to study the effects of reversible EGFR inhibition.

未来方向

There are several future directions for the use of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in the treatment of NSCLC. One direction is to explore the use of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in combination with other targeted therapies or immunotherapies. Another direction is to investigate the use of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in other EGFR-mutant cancers, such as head and neck squamous cell carcinoma. Finally, future studies could focus on identifying biomarkers that predict response to 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide and developing strategies to overcome resistance to the drug.

合成方法

The synthesis of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves several steps. The first step involves the reaction of 2-fluoroethylamine with 4-bromo-1H-pyrazole to form 4-amino-1-(2-fluoroethyl)-1H-pyrazole. The second step involves the reaction of 4-amino-1-(2-fluoroethyl)-1H-pyrazole with 3-chloropropyl methyl ether to form N-(3-methoxypropyl)-4-amino-1-(2-fluoroethyl)-1H-pyrazole. The final step involves the reaction of N-(3-methoxypropyl)-4-amino-1-(2-fluoroethyl)-1H-pyrazole with 3-chloro-4-(4-fluorophenoxy)aniline to form 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide.

科学研究应用

4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. Preclinical studies have shown that 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has potent and selective activity against EGFR T790M mutations, which are resistant to first- and second-generation EGFR TKIs. Clinical trials have shown that 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has a high response rate and a favorable safety profile in patients with NSCLC who have EGFR T790M mutations.

属性

IUPAC Name

4-amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4O2/c1-17-6-2-4-13-10(16)9-8(12)7-15(14-9)5-3-11/h7H,2-6,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPLBYNZBCHPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN(C=C1N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。